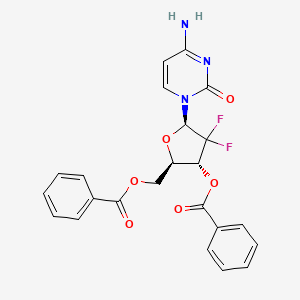
2-Chloro-4-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in turn to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The InChI key is LORVMHLMFSWALD-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)nicotinic acid is a white to light brown powder or crystal . It has a molecular weight of 225.55 .Applications De Recherche Scientifique
Receptor Binding and Lipid Modulation
2-Chloro-4-(trifluoromethyl)nicotinic acid, closely related to nicotinic acid, is known for its ability to bind to specific receptors such as PUMA-G and HM74 in adipose tissue, modulating lipid metabolism. This binding leads to a decrease in lipolysis by inhibiting hormone-sensitive triglyceride lipase, which involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation through a G-protein-mediated pathway. These interactions are crucial for understanding the compound's potential in treating dyslipidemia and related metabolic disorders (Tunaru et al., 2003).
Herbicidal Activity
Research into derivatives of nicotinic acid, such as 2-Chloro-4-(trifluoromethyl)nicotinic acid, has shown promising herbicidal activity. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed significant herbicidal effects against certain plant species like Agrostis stolonifera and Lemna paucicostata. These findings open avenues for developing new, effective herbicides based on this chemical structure (Yu et al., 2021).
Atherosclerosis and Immune Response
2-Chloro-4-(trifluoromethyl)nicotinic acid's structural analog, nicotinic acid, has been studied for its effects on atherosclerosis progression and immune cell function. It was found that nicotinic acid can inhibit atherosclerosis independently of its lipid-modifying effects through the activation of the GPR109A receptor on immune cells, highlighting a potential anti-inflammatory pathway (Lukasova et al., 2011).
Synthetic Applications
The synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic acid derivatives is of interest for creating various bioactive compounds. Efficient synthetic routes have been developed for creating these derivatives, which are key intermediates in producing certain pharmaceuticals, such as COMT inhibitors. This highlights the compound's significance in medicinal chemistry and drug development (Kiss et al., 2008).
Cholesterol and Lipoprotein Regulation
The compound's analog, nicotinic acid, is known for its impact on cholesterol and lipoprotein levels, particularly its ability to raise HDL cholesterol and lower triglycerides. These effects are mediated through various mechanisms, including the inhibition of lipolysis in adipose tissue and modulation of lipoprotein metabolism, which are vital for understanding cardiovascular risk management (Hernandez et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIJHEOXLKCIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472205 | |
| Record name | 2-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)nicotinic acid | |
CAS RN |
590371-81-6 | |
| Record name | 2-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




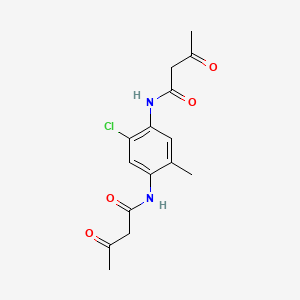

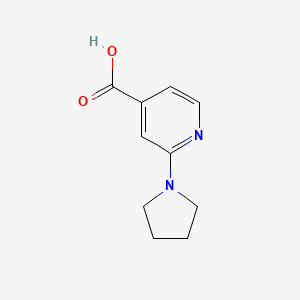
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

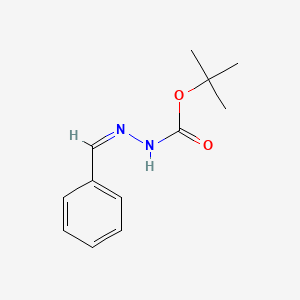
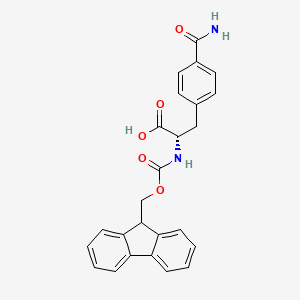

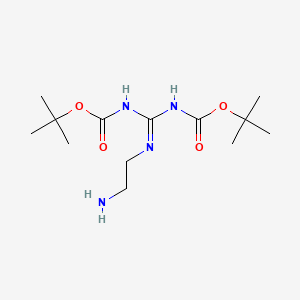
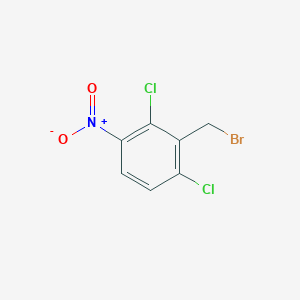
![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)
